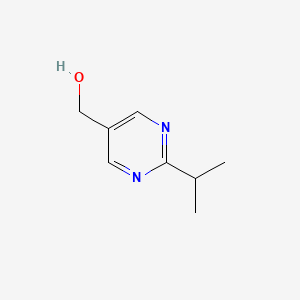

(2-Isopropylpyrimidin-5-YL)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(2-propan-2-ylpyrimidin-5-yl)methanol |

InChI |

InChI=1S/C8H12N2O/c1-6(2)8-9-3-7(5-11)4-10-8/h3-4,6,11H,5H2,1-2H3 |

InChI Key |

PXZMBUKDGVRCBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)CO |

Origin of Product |

United States |

Methodologies in Virtual Screening

Virtual screening methodologies can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. The choice of method is often dictated by the available information about the target of interest.

When the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available, ligand-based virtual screening becomes the method of choice. LBVS operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach involves creating a model, or "pharmacophore," that encapsulates the essential chemical features required for activity. This pharmacophore model is then used to search large compound databases for molecules that match these features.

A key aspect of LBVS is the use of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can range from simple properties like molecular weight and logP to more complex 2D and 3D structural fingerprints. Quantitative Structure-Activity Relationship (QSAR) models, which correlate these descriptors with biological activity, are often developed to refine the screening process. ijfmr.com

In contrast, when the 3D structure of the target protein or enzyme is known, structure-based virtual screening can be employed. This method, also known as molecular docking, simulates the binding of a ligand to the active site of a target. A scoring function is then used to estimate the binding affinity and rank the compounds in the library. This approach provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. nih.gov

A typical SBVS workflow involves:

Target Preparation: Preparing the 3D structure of the protein, which may involve adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Database Preparation: Generating 3D conformations for each molecule in the virtual library.

Molecular Docking: Systematically placing each ligand into the binding site of the target and evaluating the fit.

Scoring and Ranking: Using a scoring function to rank the ligands based on their predicted binding affinity.

Case Studies in Pyrimidine Focused Virtual Screening

The application of virtual screening to identify novel pyrimidine (B1678525) derivatives has been demonstrated in numerous studies, highlighting the power of these computational approaches.

In one such study targeting human thymidylate synthase, a critical enzyme in cancer chemotherapy, researchers performed a virtual screen of a pyrido[2,3-d]pyrimidine (B1209978) database. nih.gov Through molecular docking, they identified four lead compounds with superior predicted interactions compared to a known drug. Subsequent molecular dynamics simulations were used to validate the stability of these interactions, providing a strong rationale for their future synthesis and biological evaluation. nih.gov

Another study focused on the discovery of inhibitors for PIM1 kinase, a protein implicated in cancer. acs.org The researchers utilized a structure-based virtual screening approach on a library of natural products. This led to the identification of four new classes of PIM1 kinase inhibitors with significant biochemical potency. The study underscored the importance of specific interactions, such as hydrogen bonding, in achieving inhibitory activity. acs.org

Furthermore, the identification of potent inhibitors for Cyclin-dependent kinase 9 (CDK9), a therapeutic target for cancer and viral infections, was accelerated through a comprehensive virtual screening of pyridine (B92270) and pyrimidine derivatives. nih.gov This study integrated molecular docking with in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis to prioritize candidates with favorable drug-like properties. nih.gov

The Evolving Landscape of Virtual Screening

The field of computational chemistry is continually advancing, leading to more sophisticated and predictive virtual screening methodologies. The integration of artificial intelligence and machine learning is revolutionizing the process, enabling the analysis of vast datasets and the development of more accurate predictive models. nih.gov DNA-encoded libraries, which couple small molecules to unique DNA tags, are also emerging as a powerful tool for screening massive chemical libraries.

The exploration of the chemical space around scaffolds like (2-Isopropylpyrimidin-5-YL)methanol through these advanced virtual screening techniques holds immense promise for the discovery of next-generation therapeutics and functional materials. By intelligently navigating the vastness of chemical possibilities, researchers can significantly enhance the efficiency and success rate of chemical discovery.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, which in turn governs the molecule's reactivity. For pyrimidine (B1678525) derivatives, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

Molecular Modeling and Simulations for Conformational Analysis

The three-dimensional shape of a molecule is critical to its function and interactions with other molecules. Molecular modeling and simulations, including techniques like molecular dynamics, are employed to explore the conformational space of a molecule. For (2-Isopropylpyrimidin-5-YL)methanol, these methods can reveal the preferred orientations of the isopropyl and methanol (B129727) substituents relative to the pyrimidine ring.

Conformational analysis helps in identifying the low-energy conformers of the molecule, which are the most likely to be present under given conditions. This understanding is vital for predicting how the molecule might bind to a biological target or how it will pack in a crystal lattice. Although specific molecular modeling studies for this compound have not been published, the application of these computational techniques would provide valuable information about its flexibility and the energetic barriers between different conformations.

Prediction of Molecular Descriptors and Theoretical Properties

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in computational chemistry and cheminformatics for structure-property relationship studies. For this compound, several key molecular descriptors can be predicted using computational models.

It is important to note that specific, experimentally verified data for this compound is not available in public databases. Therefore, the following data is for a closely related analog, (5-Methylpyrimidin-2-yl)methanol, and serves to provide an estimation of the properties of a similar chemical structure.

| Molecular Descriptor | Predicted Value (for (5-Methylpyrimidin-2-yl)methanol) |

| Topological Polar Surface Area (TPSA) | 46.01 Ų |

| Partition Coefficient (LogP) | 0.27732 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bonds Analysis | 1 |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule. It is calculated based on the contribution of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. For the analog (5-Methylpyrimidin-2-yl)methanol, the predicted TPSA is 46.01 Ų. This value suggests a moderate degree of polarity, which can influence properties such as solubility and membrane permeability.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher LogP value indicates greater lipophilicity. The predicted LogP for the analog (5-Methylpyrimidin-2-yl)methanol is 0.27732. This relatively low value suggests that the compound is more hydrophilic than lipophilic.

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonding plays a crucial role in molecular interactions. The number of hydrogen bond donors and acceptors in a molecule provides insight into its potential to form hydrogen bonds. For the analog (5-Methylpyrimidin-2-yl)methanol, there is one hydrogen bond donor (from the hydroxyl group) and three hydrogen bond acceptors (the two nitrogen atoms in the pyrimidine ring and the oxygen atom of the hydroxyl group). These features indicate that the molecule can participate in hydrogen bonding, which will affect its physical properties and interactions with other molecules.

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom. For the analog (5-Methylpyrimidin-2-yl)methanol, there is one rotatable bond (the C-C bond connecting the pyrimidine ring to the methanol group). This low number of rotatable bonds suggests a relatively rigid molecular structure.

Exploring the Chemical Landscape: Virtual Screening Methodologies for the Discovery of Novel Pyrimidine-Based Compounds

The quest for novel chemical entities with specific biological activities is a cornerstone of modern drug discovery and materials science. Within this pursuit, the pyrimidine scaffold, a heterocyclic aromatic organic compound, represents a privileged structure due to its presence in a wide array of biologically active molecules. digitellinc.com The exploration of the vast chemical space surrounding pyrimidine derivatives, such as this compound, is a significant challenge that has been increasingly addressed through powerful computational techniques. Virtual screening, a computational method of searching large libraries of small molecules, has emerged as a crucial tool for identifying promising candidates for further experimental investigation, thereby accelerating the discovery process. nih.gov

Role As a Key Synthetic Intermediate and Chemical Building Block

A Cornerstone in Pharmaceutical Synthesis: The Case of Statins

The most prominent application of the (2-isopropylpyrimidin-5-yl)methanol structural core is in the synthesis of high-value pharmaceuticals, most notably statins, which are a class of lipid-lowering agents. scirp.orggoogle.com This pyrimidine (B1678525) derivative is a recognized key intermediate in the multi-step synthesis of Rosuvastatin, a potent inhibitor of HMG-CoA reductase used to treat hypercholesterolemia. scirp.orgepo.orgderpharmachemica.com

In the synthesis of Rosuvastatin, a closely related intermediate, N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide, which contains the core this compound structure, is employed. google.comgoogle.com The hydroxymethyl (-CH2OH) group on the pyrimidine ring is a critical functional handle. This alcohol is often oxidized to an aldehyde (carbaldehyde), creating a reactive site for subsequent carbon-carbon bond-forming reactions. wjpmr.comgoogle.com One of the key transformations is the Wittig reaction, where the pyrimidine carbaldehyde is coupled with a phosphorane side-chain. scirp.orgwjpmr.comgoogle.com This reaction skillfully assembles the core of the Rosuvastatin molecule. scirp.org

Alternatively, the hydroxymethyl group can be converted into a leaving group, such as a bromide (bromomethyl), to facilitate different coupling strategies. google.com These synthetic routes underscore the importance of the this compound moiety as the foundational piece upon which the complex side chain of the final active pharmaceutical ingredient is constructed. The entire process involves multiple, carefully orchestrated steps, including protection, coupling, deprotection, and salt formation to yield the final drug, Rosuvastatin calcium. epo.orggoogle.com

A Building Block for Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast majority of therapeutic agents. nih.gov It is estimated that over 75% of drugs approved by the FDA contain at least one nitrogen-based heterocyclic moiety. nih.gov These structures are considered "privileged" in drug discovery due to their ability to interact with biological targets in specific and potent ways. nih.gov

This compound, as a substituted pyrimidine, is a prime example of such a valuable heterocyclic building block. Pyrimidines are integral components of biologically vital molecules, including nucleic acids. nih.gov The functional groups on this compound—the aromatic nitrogen-containing ring and the reactive primary alcohol—allow chemists to use it as a scaffold. By chemically modifying the hydroxymethyl group or the pyrimidine ring itself, a diverse array of more complex heterocyclic systems can be developed. These new molecules hold potential for screening against various diseases, contributing to the ever-growing library of compounds in the search for new antiviral, antibacterial, and anticancer agents, among others. nih.gov The synthesis and investigation of such novel N-heterocycles are a significant focus of modern organic and medicinal chemistry. nih.gov

Beyond Pharmaceuticals: Exploration in Materials Science and Organic Synthesis

While its role in pharmaceutical synthesis is well-established, the potential of this compound extends to other areas of chemical science. The inherent properties of its pyrimidine core and reactive alcohol functional group make it an interesting candidate for materials science and broader organic synthesis applications. Similar pyrimidine and pyridine-based methanol (B129727) derivatives are utilized as heterocyclic building blocks in various chemical contexts. bldpharm.combldpharm.combldpharm.com

The nitrogen atoms in the pyrimidine ring can act as ligands, capable of coordinating with metal ions. This property suggests potential applications in the development of metal-organic frameworks (MOFs) or other coordination polymers. Such materials are studied for their applications in gas storage, catalysis, and sensing. The hydroxyl group offers a convenient point of attachment, allowing the molecule to be incorporated into larger polymer chains through esterification or etherification reactions. This could be exploited in the synthesis of specialty polymers with tailored electronic or thermal properties. Although specific, large-scale applications of this compound in materials science are not yet widely reported, the fundamental chemistry of the molecule supports its potential as a valuable component for creating new functional materials. chemscene.com

Q & A

Q. What are the standard synthetic routes for (2-isopropylpyrimidin-5-yl)methanol, and how are intermediates purified?

The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, formaldehyde can react with 2-isopropylpyrimidine under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group at the 5-position . Purification often employs recrystallization or column chromatography, with solvents like heptane/ethyl acetate gradients used to isolate high-purity products . Key intermediates, such as 2-isopropylpyrimidine, must be commercially sourced or pre-synthesized via established pyrimidine derivatization methods .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on spectroscopic techniques:

- NMR : Proton environments (e.g., hydroxymethyl protons at δ ~4.5 ppm, pyrimidine ring protons at δ ~8–9 ppm) confirm substitution patterns.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~152 for C₈H₁₂N₂O) and fragmentation patterns validate the molecular formula .

- HPLC : Purity assessment (>95%) using reverse-phase columns with methanol/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Key variables include:

- Catalyst selection : Triphenylphosphine (PPh₃) and DBAD (dibenzyl azodicarboxylate) enhance Mitsunobu reactions for ether linkages, as seen in related pyrimidine derivatives .

- Solvent effects : THF or DMF improves solubility of aromatic intermediates .

- Temperature control : Reactions at room temperature minimize side products (e.g., over-oxidation of methanol groups) . Scalability requires iterative adjustments, such as stepwise reagent additions and in-line monitoring via FTIR to track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-methanol derivatives?

Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO vs. methanol solubility) .

- Structural analogs : Compare this compound with analogs like (2-chloropyrimidin-5-yl)methanol to isolate substituent-specific effects .

- Longitudinal studies : Track time-dependent effects, as seen in bioactivity studies where short-term efficacy diverges from long-term toxicity .

Q. How are computational methods applied to predict reactivity or binding affinities of this compound?

- DFT calculations : Model electrophilic substitution sites on the pyrimidine ring using software like Gaussian. Hydroxymethyl groups show nucleophilic reactivity at the 5-position .

- Molecular docking : Screen against protein targets (e.g., kinase enzymes) using PyMOL or AutoDock. The isopropyl group may enhance hydrophobic interactions in binding pockets .

Methodological Considerations

Q. What chromatographic techniques are optimal for separating this compound from byproducts?

Q. How do steric effects from the isopropyl group influence synthetic or catalytic pathways?

The isopropyl moiety increases steric hindrance, which can:

- Reduce reaction rates in nucleophilic substitutions (e.g., slower formaldehyde addition) .

- Stabilize transition states in asymmetric catalysis, as observed in chiral pyrimidine derivatives .

Data Interpretation and Safety

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves and goggles to prevent skin/eye contact with methanol derivatives.

- Ventilation : Use fume hoods due to volatile byproducts (e.g., formaldehyde) .

- Waste disposal : Neutralize acidic/basic residues before disposal .

Contradiction Analysis Framework

For conflicting data (e.g., bioactivity vs. toxicity), apply:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.